molecular formula C18H17F3N2O2 B2835814 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034472-29-0

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Katalognummer: B2835814
CAS-Nummer: 2034472-29-0
Molekulargewicht: 350.341
InChI-Schlüssel: HOKATBYOQJJVMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with a suitable nucleophile.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure the incorporation of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace halogen atoms or other leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C18H20N2O2
  • Molecular Weight : 296.4 g/mol
  • IUPAC Name : 2-(4-(trifluoromethyl)phenyl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

The compound features a pyrrolidine ring substituted with a pyridine moiety and a trifluoromethyl phenyl group, contributing to its unique biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was synthesized and tested for its antiproliferative effects against various cancer cell lines. For instance, it demonstrated significant activity against colon cancer cell lines such as HCT-116 and HT-29, indicating its potential as a lead compound for developing new anticancer therapies .

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are critical enzymes in cellular signaling pathways. The compound has been investigated for its ability to inhibit PDEs, particularly PDE4, which is implicated in inflammatory diseases. Structure-activity relationship studies suggest that modifications to the pyridine and pyrrolidine moieties can enhance potency and selectivity against specific PDE isoforms .

Drug Development Potential

The compound has been identified as a promising candidate for drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes suggests potential for oral bioavailability, making it suitable for further clinical development .

Synthesis Techniques

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Alkylation of Pyridine Derivatives : This step is crucial for introducing the pyridine moiety into the pyrrolidine framework.
  • Formation of the Trifluoromethyl Phenyl Group : Utilizing trifluoromethylation techniques enhances the compound's biological activity.

These synthetic routes have been optimized to improve yield and reduce reaction times, making the process more efficient for scale-up production .

Case Studies and Research Findings

StudyFindings
Demonstrated significant PDE4 inhibition with low nanomolar potency in vitro.
Showed antiproliferative effects against HCT-116 and HT-29 cell lines with IC50 values in the low micromolar range.
Investigated pharmacokinetic properties indicating potential for oral administration with favorable absorption characteristics.

Wirkmechanismus

The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Pyridin-3-yl)pyrrolidin-2-one: Similar structure but lacks the trifluoromethyl group.

    2-(4-(Trifluoromethyl)phenyl)pyridine: Contains the trifluoromethyl group but lacks the pyrrolidine ring.

Uniqueness

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties

Biologische Aktivität

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural combination of a pyrrolidine ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, which contributes to its biological activity. Research indicates that this compound interacts with various biological pathways, making it a subject of interest in pharmaceutical development.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

  • Chemical Formula : C18H20F3N2O2
  • Molecular Weight : 348.36 g/mol
  • Key Functional Groups :
    • Pyrrolidine ring
    • Pyridine moiety
    • Trifluoromethyl group

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Notable activities include:

  • Inhibition of Cyclooxygenase-2 (COX-2) : The compound has been shown to inhibit COX-2, an enzyme involved in the inflammatory response. This suggests potential anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, which may be attributed to their ability to modulate signaling pathways involved in neuronal survival and apoptosis .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Binding Interactions : The compound likely binds to specific biomolecular targets, disrupting normal enzyme function and influencing various signaling pathways related to inflammation and neuroprotection .
  • Modulation of Kinase Activity : Evidence suggests that similar compounds can activate or inhibit kinases such as AKT and PKA, which play crucial roles in cell survival and metabolism .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Pyrrolidine DerivativesContains a pyrrolidine ringAntimicrobial, anti-inflammatory
Pyridine DerivativesContains a pyridine ringAntimicrobial activity
BenzoylpiperazinesContains piperazine and benzene ringsGlyT1 inhibition

The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the efficacy and selectivity of the compound in biological applications.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Anti-inflammatory Studies : In vitro assays demonstrated that the compound significantly reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests its potential utility in developing anti-inflammatory drugs.
  • Neuroprotection Research : Experimental models using organotypic hippocampal slices indicated that the compound could protect neurons from excitotoxicity induced by kainic acid, suggesting a role in neurodegenerative disease therapies .
  • Cancer Therapy Potential : Preliminary findings indicate that modifications to the structure may enhance cytotoxicity against certain cancer cell lines, warranting further investigation into its anticancer properties .

Eigenschaften

IUPAC Name

1-(3-pyridin-4-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-13(2-4-14)11-17(24)23-10-7-16(12-23)25-15-5-8-22-9-6-15/h1-6,8-9,16H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKATBYOQJJVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.